

# Aldosterone-d7 supplier and purchasing information

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## Compound of Interest

Compound Name: Aldosterone-d7

Cat. No.: B12416866

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## Aldosterone-d7: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Aldosterone-d7**, including supplier and purchasing information, its core applications in quantitative analysis, and the biological pathways of its unlabeled counterpart, aldosterone.

**Aldosterone-d7** is the deuterated form of aldosterone, a key mineralocorticoid steroid hormone. Its primary application in a research setting is as an internal standard for the accurate quantification of aldosterone in biological samples using mass spectrometry. This guide offers a comprehensive resource for utilizing **Aldosterone-d7** in your research endeavors.

## Supplier and Purchasing Information

Sourcing high-quality **Aldosterone-d7** is crucial for reliable experimental outcomes. Several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes the offerings from various vendors to facilitate your purchasing decisions.

Supplier	Catalog Number	Purity/Isotopic Enrichment	Available Quantities
MedChemExpress	HY-113313S1	≥99.0% Purity, ≥98.0% Isotopic Enrichment[1]	1 mg, 5 mg, 10 mg[2]
Sigma-Aldrich	706035	≥98% (CP), ≥98 atom % D[3]	1 mg, 2 mg, 5 mg
Santa Cruz Biotechnology	sc-217894	≥95%[4]	Inquire for details
Clearsynth	CS-T-95437	Not specified	Inquire for details[5]
Pharmaffiliates	PA STI 004570	Not specified	Inquire for details
USBio	001763	Highly Purified	25 ug
Adva Tech Group Inc.	Not specified	Inquire for details	Inquire for details
Vulcanchem	VC16663985	Not specified	Inquire for details[6]

## Core Application: Internal Standard in Mass Spectrometry

**Aldosterone-d7** is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its structural similarity and identical chromatographic behavior to endogenous aldosterone.[6] The mass difference allows for its distinct detection, enabling accurate correction for sample loss during preparation and for matrix effects that can cause ion suppression or enhancement.[6]

## Experimental Protocol: Quantification of Aldosterone in Serum/Plasma by LC-MS/MS

This protocol is a synthesis of established methods for the analysis of aldosterone in biological matrices.[7][8][9][10][11][12]

### 1. Sample Preparation:

- To 500 µL of serum or plasma, add 50 µL of **Aldosterone-d7** internal standard solution.[8]
- Vortex mix for 15 seconds.[8]

## 2. Liquid-Liquid Extraction:

- Add 2500 µL of methyl tert-butyl ether (MTBE) to the sample.[8][11]
- Vortex mix for 15 seconds.[8]
- Centrifuge at 3,000 rpm for 5 minutes.[8]
- Transfer 2000 µL of the supernatant (organic layer) to a clean tube.[8]
- Evaporate the solvent to dryness under a stream of nitrogen gas at 35°C.[8]

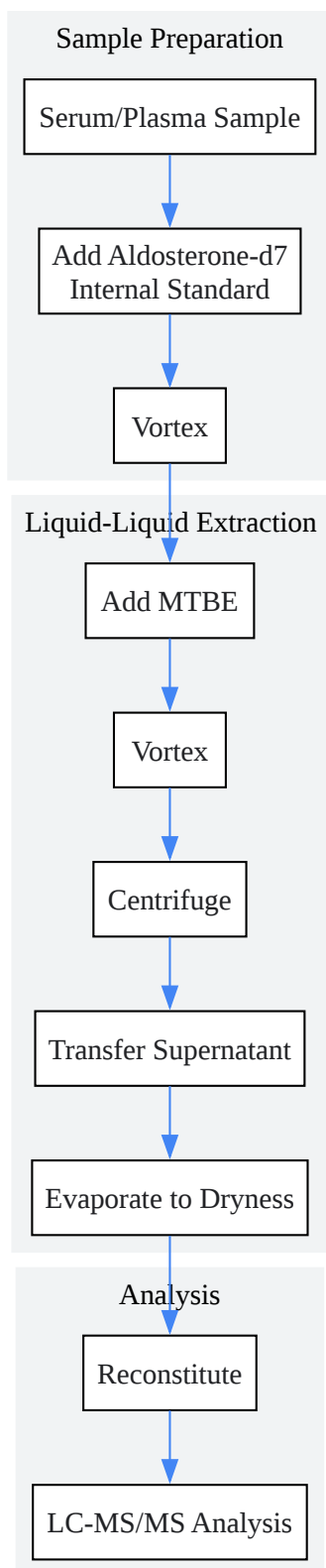
## 3. Reconstitution:

- Reconstitute the dried extract in 125 µL of a suitable mobile phase, such as 20:80 (v/v) methanol:water.[8]
- Transfer the reconstituted sample to an HPLC vial for analysis.[8]

## 4. LC-MS/MS Analysis:

- Chromatography: Perform chromatographic separation on a C18 reverse-phase column.[9] A gradient elution with a mobile phase consisting of methanol and water with a modifier like ammonium fluoride or ammonium acetate is commonly used.[8][9]
- Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[8][11] Monitor the multiple reaction monitoring (MRM) transitions for both aldosterone and **Aldosterone-d7**. [9][13]
  - Aldosterone transitions: e.g., m/z 361.2 → 315.1[9]
  - **Aldosterone-d7** transitions: e.g., m/z 368.5 → 323.3[9]

## Experimental Workflow



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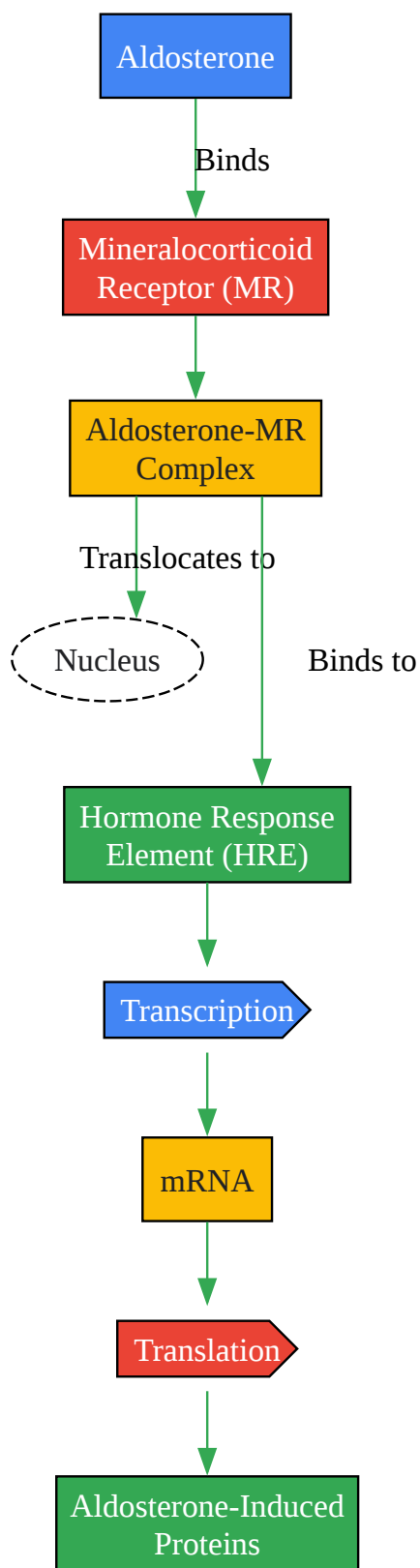
Fig. 1: Experimental workflow for aldosterone quantification.

## Aldosterone Signaling Pathways

Aldosterone exerts its physiological effects through both genomic and non-genomic signaling pathways. Understanding these pathways is essential for researchers in endocrinology and cardiovascular disease.

### Genomic Signaling Pathway

The classical genomic pathway involves the binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm.<sup>[14]</sup> This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription and subsequent translation of aldosterone-induced proteins.<sup>[14]</sup>

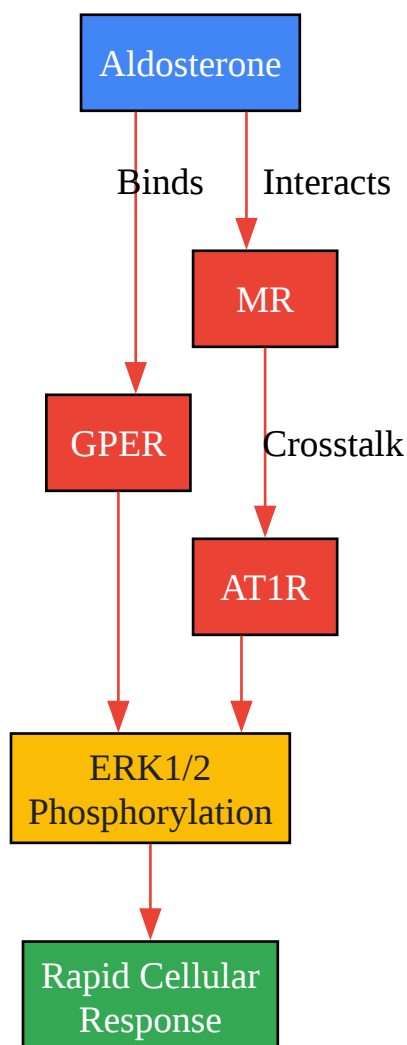


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Fig. 2: Aldosterone genomic signaling pathway.

## Non-Genomic Signaling Pathway

Aldosterone can also elicit rapid, non-genomic effects. These pathways are initiated by aldosterone binding to cell surface receptors, including the G protein-coupled estrogen receptor (GPER), leading to the activation of second messenger cascades such as ERK1/2 phosphorylation.<sup>[15]</sup> There is also evidence of crosstalk between the mineralocorticoid receptor and the angiotensin II type 1 receptor (AT1R) signaling pathways.<sup>[16]</sup>



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Fig. 3: Aldosterone non-genomic signaling pathway.

This technical guide provides a foundational understanding of **Aldosterone-d7** for its effective application in research. For specific applications and troubleshooting, consulting the technical documentation from your chosen supplier is recommended.

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